Aliskiren fumarate

説明

Aliskiren fumarate is a drug that belongs to a class of medicines known as selective direct renin inhibitors . It inhibits the enzyme renin and prevents the conversion of angiotensinogen into angiotensin I, therefore inhibiting the production of angiotensin II and aldosterone . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Aliskiren involves developing an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward aliskiren .Molecular Structure Analysis

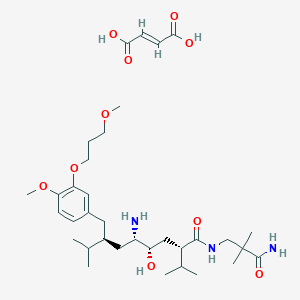

Aliskiren has a molecular formula of C30H53N3O6 . The inventors of aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors without the extended peptide-like backbone of previous inhibitors .Physical And Chemical Properties Analysis

Aliskiren fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .科学的研究の応用

Renal Disease Management

The role of Aliskiren in treating renal diseases is still controversial . For patients who suffer from hypertension and diabetes and/or nephropathy or albuminuria at the same time, Aliskiren produced no significant effects .

Anti-inflammatory Effects

Research has shown that Aliskiren has anti-inflammatory effects. In a study, Aliskiren reversed the effects induced by LPS in TST, FST, and SPT. It reduced LPS-induced inflammatory genes in the prefrontal cortex .

Drug Synthesis

Aliskiren Fumarate’s synthesis involves several complex steps. Fine-tuning of the chiral ligand for the Rh complex, which catalyses the hydrogenation of the selected substrate, resulted in extreme enantioselectivity for the critical step in Aliskiren synthesis .

作用機序

Target of Action

Aliskiren fumarate primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

Aliskiren fumarate is a direct renin inhibitor . It inhibits the activity of renin, which normally cleaves the protein angiotensinogen to form angiotensin I . By inhibiting renin, Aliskiren fumarate prevents the formation of angiotensin I, thereby inhibiting the subsequent production of angiotensin II and aldosterone .

Pharmacokinetics

Aliskiren fumarate is absorbed in the gastrointestinal tract but has a low bioavailability of approximately 2.0 to 2.5% . Peak plasma concentrations are achieved between 1 to 3 hours after administration . The drug is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Steady-state plasma concentrations are reached after 7-8 days of regular administration .

Action Environment

The action of Aliskiren fumarate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s metabolism and excretion can be influenced by the patient’s hepatic and renal function . It’s also worth noting that Aliskiren fumarate’s efficacy can be affected by the patient’s adherence to the medication regimen and lifestyle factors such as diet and exercise .

特性

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFGNDXWVZPKJA-KVBHIGNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-but-2-enedioic acid; bis((2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide) | |

CAS RN |

173334-58-2 | |

| Record name | Aliskiren hemifumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173334-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliskiren fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does aliskiren fumarate exert its antihypertensive effect?

A1: Aliskiren fumarate acts by directly inhibiting renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS) []. This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This ultimately leads to a decrease in blood pressure [].

Q2: What are the downstream consequences of aliskiren fumarate's inhibition of renin?

A2: By inhibiting renin, aliskiren fumarate lowers plasma renin activity (PRA) and reduces the levels of angiotensin I and angiotensin II []. This, in turn, leads to decreased aldosterone secretion, reduced vasoconstriction, and ultimately, a reduction in blood pressure [].

Q3: Is there any information available on the spectroscopic data of aliskiren fumarate within the provided research?

A3: The provided abstracts do not include specific spectroscopic data for aliskiren fumarate.

Q4: How is aliskiren fumarate eliminated from the body?

A5: Aliskiren fumarate is primarily metabolized by the liver and excreted mainly in the feces, with minimal renal clearance []. This makes it a potentially favorable treatment option for patients with impaired renal function compared to other RAAS blockers.

Q5: What is the duration of aliskiren fumarate's antihypertensive effect?

A6: Studies using ambulatory blood pressure monitoring have demonstrated that aliskiren fumarate, administered once daily, provides a 24-hour blood pressure-lowering effect [].

Q6: Has aliskiren fumarate demonstrated efficacy in preclinical models of hypertension?

A7: Yes, aliskiren fumarate has shown significant antihypertensive effects in preclinical models, including a humanized model of hypertension. Research using a transgenic rat model expressing the human angiotensinogen gene [TGR(hAGT)L1623 rats] demonstrated a rapid and sustained decrease in blood pressure following aliskiren fumarate administration [].

Q7: What clinical trials have been conducted to evaluate the efficacy of aliskiren fumarate?

A8: Aliskiren fumarate has been extensively studied in various clinical trials, including ALLAY (Aliskiren in Left-Ventricular Hypertrophy), ALOFT (Aliskiren Observation of Heart Failure Treatment), and AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes) []. These trials have explored its potential in treating hypertension, left ventricular hypertrophy, heart failure, and diabetic nephropathy [].

Q8: Are there known mechanisms of resistance to aliskiren fumarate?

A8: While the provided research does not delve into specific resistance mechanisms, it is crucial to acknowledge that the development of resistance to drugs, particularly those targeting complex physiological systems, is a possibility. Further research is necessary to fully elucidate potential resistance mechanisms associated with aliskiren fumarate.

Q9: What are the significant milestones in the development of aliskiren fumarate?

A9: Aliskiren fumarate represents a breakthrough in antihypertensive therapy as the first orally active direct renin inhibitor. Its development was a culmination of extensive research efforts to identify novel targets within the RAAS cascade.

Q10: What are the potential future directions for research on aliskiren fumarate?

A13: Future research could investigate the long-term effects of aliskiren fumarate on cardiovascular and renal morbidity and mortality [, ]. Additionally, exploring its potential benefits in specific patient populations, such as those with resistant hypertension or specific comorbidities, could be beneficial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)

![4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348323.png)

![4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348331.png)

![4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348335.png)

![4-(Pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348347.png)

![4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348359.png)

![4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348372.png)

![4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348380.png)

![4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348388.png)

![4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348399.png)

![4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348403.png)

![4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348410.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348413.png)

![4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348423.png)